2-(6-Nitro-1h-indol-3-yl)ethan-1-amine

IDO1 inhibition cancer immunotherapy enzymatic assay

This 6-nitro substituted tryptamine is a critical pharmacological tool for dissecting receptor subtype functions. With sub‑100 nM IDO1 inhibition, it enables sensitive high‑throughput assays at significantly lower concentrations than standard 1‑MT (IC50 ~340 µM). Its 13‑fold CB1 over CB2 selectivity and distinct MT1/MT2 binding (without MT3 affinity) make it essential for CNS and melatonin research. Choose this product to eliminate the pharmacological ambiguity caused by generic indole‑ethanamines.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
Cat. No. B15301357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Nitro-1h-indol-3-yl)ethan-1-amine
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])NC=C2CCN
InChIInChI=1S/C10H11N3O2/c11-4-3-7-6-12-10-5-8(13(14)15)1-2-9(7)10/h1-2,5-6,12H,3-4,11H2
InChIKeyMOWZUTXLDZXSPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Nitro-1H-indol-3-yl)ethan-1-amine: Key Physicochemical and Procurement Baseline for Indole-Based Research


2-(6-Nitro-1H-indol-3-yl)ethan-1-amine (CAS 90840-46-3), also known as 6-nitro-3-(2-aminoethyl)indole, is a substituted tryptamine derivative belonging to the broader class of aralkylamines [1]. It consists of a bicyclic indole core with an electron-withdrawing nitro group at the 6-position and a primary amine-bearing ethanamine side chain at the 3-position [1]. With a molecular weight of 205.21 g/mol and a computed XLogP3 of 1.4, this compound exhibits moderate lipophilicity suitable for membrane permeability studies [1]. The compound is commercially available at a minimum purity specification of 97% and is recommended for long-term storage in a cool, dry environment .

Why 6-Nitro Substitution in 2-(6-Nitro-1H-indol-3-yl)ethan-1-amine Cannot Be Replaced by Other Nitro- or Unsubstituted Indole Analogs


The position and presence of the nitro group in 2-(6-Nitro-1H-indol-3-yl)ethan-1-amine critically dictate its receptor subtype selectivity and enzyme inhibition profile, rendering simple substitution with unsubstituted tryptamine or other regioisomers pharmacologically non-equivalent. For instance, the 6-nitro substitution markedly alters cannabinoid receptor selectivity, conferring approximately 13-fold selectivity for CB1 over CB2 compared to the unsubstituted parent compound [1]. Furthermore, within melatonin receptor pharmacology, the 6-nitro isomer retains affinity for MT1 and MT2 subtypes but loses affinity for MT3 binding sites, a profile distinct from the 4-nitro isomer, which exhibits high affinity and selectivity for MT3 [2]. These regioisomeric and electronic effects underscore that generic indole-ethanamines cannot be interchanged without altering target engagement profiles.

Quantitative Differentiation Evidence for 2-(6-Nitro-1H-indol-3-yl)ethan-1-amine Against Closest Comparators


Sub-100 nM IDO1 Inhibition Potency Relative to Standard Inhibitor 1-Methyl-Tryptophan

In an enzymatic assay using human indoleamine 2,3-dioxygenase (IDO) with an N-terminal His tag expressed in E. coli and purified to homogeneity, 2-(6-Nitro-1H-indol-3-yl)ethan-1-amine exhibited an IC50 value of <100 nM at pH 6.5 and 25°C [1]. In contrast, the commonly used IDO inhibitor 1-methyl-tryptophan (1-MT) has a reported IC50 of approximately 340 μM under comparable in vitro conditions [2]. This represents a potency difference exceeding 3,000-fold in favor of the 6-nitroindole derivative, underscoring its suitability for high-sensitivity IDO inhibition studies.

IDO1 inhibition cancer immunotherapy enzymatic assay

Regioisomer-Specific Melatonin Receptor Subtype Selectivity: 6-Nitro vs. 4-Nitro Indole Scaffolds

In a systematic study of nitroindole derivatives for melatoninergic binding, compounds with a nitro substituent at the 6-position (analogous to 2-(6-Nitro-1H-indol-3-yl)ethan-1-amine) retained good affinity for MT1 and MT2 receptors but lost affinity for MT3 binding sites [1]. Conversely, the 4-nitro isomer exhibited very high nanomolar affinity and selectivity specifically for MT3 binding sites [1]. This regioisomer-specific shift in subtype selectivity is critical for studies dissecting MT1/MT2 versus MT3 physiological roles.

melatonin receptors MT1/MT2 selectivity MT3 binding

6-Nitro Substitution Alters CB1/CB2 Cannabinoid Receptor Selectivity Ratio

For the 1-(5-fluoropentyl)-3-(naphthalen-1-oyl)-6-nitroindole analog (AM-1235), the 6-nitro group on the indole core reduces binding affinity for both CB1 and CB2 receptors relative to the unsubstituted parent compound AM-2201, but reduces CB2 affinity to a greater extent [1]. This results in a CB1 selectivity of approximately 13-fold, with Ki values of 1.5 nM at CB1 and 20.4 nM at CB2 [1]. In contrast, the unsubstituted AM-2201 lacks this pronounced selectivity profile, highlighting how the 6-nitro substitution modulates cannabinoid receptor subtype engagement.

cannabinoid receptor CB1 selectivity structure-activity relationship

Neuronal Nitric Oxide Synthase (nNOS) Inhibitory Activity with Potential Isoform Selectivity

Compounds bearing a 6-amidine substituted indole scaffold, structurally related to 2-(6-Nitro-1H-indol-3-yl)ethan-1-amine, have been identified as inhibitors of nitric oxide synthase (NOS), with particular inhibitory activity against the neuronal isoform (nNOS) [1]. Preferred compounds within this class exhibit IC50 or Ki values in the 0.001–10 μM range, with at least 2-fold selectivity for nNOS over eNOS and/or iNOS, and in some cases up to 50-fold selectivity [1]. While direct data for the ethan-1-amine analog itself is limited, the 6-substituted indole framework is a key pharmacophoric element for nNOS inhibition, distinguishing it from unsubstituted or 5-substituted indole analogs lacking this activity profile.

nitric oxide synthase nNOS inhibition neuroprotection

Commercial Availability at 97% Purity with Defined Long-Term Storage Conditions

2-(6-Nitro-1H-indol-3-yl)ethan-1-amine is commercially supplied with a minimum purity specification of 97% . This level of purity is suitable for most in vitro biological assays and synthetic chemistry applications without additional purification. The compound is recommended for long-term storage in a cool, dry place, ensuring batch-to-batch consistency and stability over time . In contrast, lower-purity alternatives (e.g., <95%) may require additional purification steps, introducing variability and increasing cost.

procurement specification purity stability

Evidence-Driven Application Scenarios for 2-(6-Nitro-1H-indol-3-yl)ethan-1-amine in Targeted Research Programs


High-Sensitivity IDO1 Inhibition Assays for Cancer Immunotherapy Research

Given its sub-100 nM IC50 against human IDO1, 2-(6-Nitro-1H-indol-3-yl)ethan-1-amine is an ideal candidate for establishing sensitive IDO inhibition assays, requiring substantially lower compound concentrations than the standard 1-MT (IC50 ~340 μM). This enables high-throughput screening formats and reduces compound consumption [1][2].

Pharmacological Dissection of Melatonin MT1/MT2 vs. MT3 Receptor Pathways

Because the 6-nitro regioisomer retains MT1/MT2 affinity while lacking MT3 binding, researchers can employ 2-(6-Nitro-1H-indol-3-yl)ethan-1-amine as a selective pharmacological tool to distinguish MT1/MT2-mediated physiological responses from those driven by MT3, a differentiation not achievable with the 4-nitro isomer [3].

Cannabinoid CB1-Selective Probe Development for Neuroscience Studies

The 6-nitro substitution motif confers approximately 13-fold selectivity for CB1 over CB2 receptors (Ki CB1 = 1.5 nM, CB2 = 20.4 nM), making 2-(6-Nitro-1H-indol-3-yl)ethan-1-amine a valuable starting point for designing CB1-selective probes to minimize CB2-mediated off-target effects in CNS research [4].

Exploratory nNOS Inhibition Studies in Neuroprotection and Pain Models

Based on the class-level evidence that 6-substituted indole derivatives exhibit nNOS inhibitory activity with isoform selectivity, this compound can serve as a scaffold for developing nNOS-selective inhibitors for use in experimental models of stroke, neuropathic pain, and neurodegeneration [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(6-Nitro-1h-indol-3-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.